molecular formula C11H18N2 B2551404 1-(4-Tert-butylpyridin-2-yl)ethanamine CAS No. 1824171-88-1

1-(4-Tert-butylpyridin-2-yl)ethanamine

Cat. No. B2551404
CAS RN: 1824171-88-1
M. Wt: 178.279
InChI Key: VEPUMDDXHDMPBN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the use of tert-butyl groups and pyridine rings. For example, the synthesis of 2,6-di-tert-butyl-4-(2,4,6-triphenylpyridinium-1-yl)phenolate has been improved, indicating that the tert-butyl groups can be strategically placed to influence the solubility and crystallization of the compound . Similarly, the preparation of 1,2-Bis(2,2':6',2''-terpyridin-4'yl)ethanone involves a homo-coupling reaction and the use of hydrochloric acid to link terpyridyl groups with a functionalized two-carbon chain . These methods could potentially be adapted for the synthesis of 1-(4-Tert-butylpyridin-2-yl)ethanamine by modifying the functional groups attached to the pyridine ring.

Molecular Structure Analysis

X-ray crystal structure analysis is a common technique used to determine the molecular structure of compounds. The crystal structure of 2,6-di-tert-butyl-4-(2,4,6-triphenylpyridinium-1-yl)phenolate was analyzed without any solvent of crystallization, which is notable due to the bulky tert-butyl groups . This suggests that the molecular structure of 1-(4-Tert-butylpyridin-2-yl)ethanamine could also be determined using similar crystallographic techniques, and the presence of tert-butyl groups might influence its crystallization behavior.

Chemical Reactions Analysis

The papers do not provide specific reactions for 1-(4-Tert-butylpyridin-2-yl)ethanamine, but they do describe reactions involving similar structures. The synthesis of the compounds in the papers involves reactions such as homo-coupling and the use of acids to facilitate transformations . These reactions could be relevant when considering the chemical reactivity of 1-(4-Tert-butylpyridin-2-yl)ethanamine, as it may undergo similar chemical processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds discussed in the papers are influenced by the presence of tert-butyl groups and the pyridine ring. For instance, the hydrophobic nature of 2,6-di-tert-butyl-4-(2,4,6-triphenylpyridinium-1-yl)phenolate is attributed to the bulky tert-butyl groups . This implies that 1-(4-Tert-butylpyridin-2-yl)ethanamine may also exhibit hydrophobic properties. Additionally, the solvatochromic behavior of the dye mentioned in paper suggests that solvent polarity could affect the properties of similar compounds, which may be relevant for 1-(4-Tert-butylpyridin-2-yl)ethanamine.

Scientific Research Applications

Antitumor Activity of Pyridine Derivatives

Research by Maftei et al. (2016) focuses on the synthesis, structural analysis, and antitumor activity investigation of novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives. The study aimed to enhance the transport of bioactive units through cell wall barriers by incorporating bioactive moieties like pyrazole and pyrazolo[3,4-d]pyrimidine. One compound exhibited significant in vitro anti-cancer activity across a panel of cell lines, indicating the potential of these derivatives for antitumor applications (Maftei et al., 2016).

Efflux Pump Inhibitors for Antibiotic Resistance

A study by Héquet et al. (2014) synthesized 1-(1H-indol-3-yl)ethanamine derivatives to counteract antibiotic resistance in Staphylococcus aureus by inhibiting the NorA efflux pump. These derivatives effectively restored the antibacterial activity of ciprofloxacin against resistant strains, showcasing a novel approach to overcoming antibiotic resistance (Héquet et al., 2014).

Ligand Effects in Coordination Chemistry

Research by Hofmann et al. (2003) delved into the pi-acceptor effects on the lability of Pt(II) complexes, examining how varying the pi-acceptor ligand affects the kinetics of substitution reactions. This study provides insight into designing Pt(II) complexes with desired reactivity and stability, relevant for catalysis and therapeutic applications (Hofmann et al., 2003).

Photovoltaic Applications

Boschloo et al. (2006) explored the impact of 4-tert-butylpyridine on the performance of dye-sensitized TiO2 solar cells, demonstrating how it increases the open-circuit potential and electron lifetime, thus enhancing the efficiency of these solar cells. This work underlines the significance of molecular additives in optimizing photovoltaic devices (Boschloo et al., 2006).

Catalysis and Metal Complexes

The coordination chemistry of pyridine derivatives, including 1-(4-Tert-butylpyridin-2-yl)ethanamine, has been extensively studied for its catalytic applications. Compounds based on these structures have been used in a variety of reactions, from artificial photosynthesis (water splitting) to organic transformations, highlighting the versatility and utility of terpyridine and related ligands in catalysis (Winter et al., 2011).

Safety and Hazards

The safety information for “1-(4-Tert-butylpyridin-2-yl)ethanamine” indicates that it has some hazards associated with it. The GHS pictograms indicate that it can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) .

properties

IUPAC Name

1-(4-tert-butylpyridin-2-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2/c1-8(12)10-7-9(5-6-13-10)11(2,3)4/h5-8H,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEPUMDDXHDMPBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CC(=C1)C(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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